N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide
Description
N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-6-10-21(11-7-17)27(16-25(28)26-20-9-8-18(2)19(3)14-20)33(29,30)22-12-13-23(31-4)24(15-22)32-5/h6-15H,16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOLPDFNIWZMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to sulfonylation and amidation reactions under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide can be compared with similar compounds such as:
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)isoleucinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-(4-fluorobenzyl)norleucinamide These compounds share similar structural features but differ in the substitution patterns on the aromatic rings, which can lead to differences in their reactivity and biological activity. The uniqueness of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
